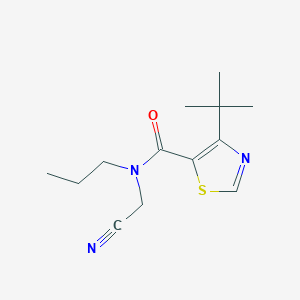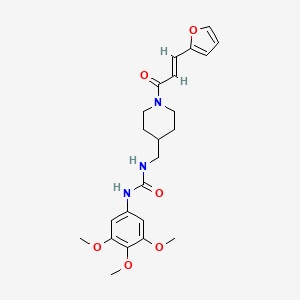![molecular formula C22H16ClNOS B2917594 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 339013-19-3](/img/structure/B2917594.png)
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline (CMPQ) is a synthetic compound that has been studied for its potential applications in scientific research. CMPQ is a member of the quinoline family of compounds, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Quinoline and its derivatives are central to synthetic chemistry, serving as precursors for the synthesis of complex fused ring systems and heterocyclic compounds. For example, dihydrothiophenes have been utilized as starting points for synthesizing a range of quinoline and quinolone derivatives, indicating the versatility of quinoline structures in forming complex chemical frameworks (White & Storr, 1996).
Biological Activities
Quinoline derivatives exhibit significant biological activities, including antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides revealed their effectiveness against bacteria such as Staphylococcus spp. and Escherichia coli, underscoring the potential of quinoline compounds in medical applications (Alavi et al., 2017).
Materials Science
The structural and optical properties of quinoline derivatives have been explored for their applications in materials science. Studies on 4H-pyrano [3, 2-c] quinoline derivatives thin films have highlighted their polycrystalline nature and nanocrystalline dispersion, which could be crucial for developing new optical materials and devices (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline compounds also find applications as corrosion inhibitors for metals. Theoretical and experimental studies on quinoxalines as corrosion inhibitors of copper in nitric acid and mild steel in acidic medium have demonstrated the effectiveness of these compounds in protecting metals from corrosion, which is vital for their longevity and maintenance (Zarrouk et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as quinoline-chalcone hybrids, have been found to play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antifungal activity against various pathogenic strains of fungi . This suggests that the compound may interact with its targets to disrupt essential biological processes in these organisms.
Biochemical Pathways
Given the compound’s potential antifungal activity , it may interfere with the biochemical pathways essential for the survival and proliferation of fungi.
Result of Action
Similar compounds have shown significant antifungal activity , suggesting that this compound may also exert its effects by inhibiting the growth of fungi.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSKZWJOMIWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2917513.png)

![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)

![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)


![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)